molecular formula C22H19N3O5S2 B3221681 N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE CAS No. 1207055-44-4

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE

Cat. No.: B3221681
CAS No.: 1207055-44-4
M. Wt: 469.5
InChI Key: KCBJDSPMSPUBDT-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE is a complex organic compound that features a unique combination of benzodioxole, dimethylphenyl, oxadiazole, and thiophene sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and dimethylphenyl intermediates, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the sulfonation of the thiophene ring and subsequent coupling with the oxadiazole intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles like sodium methoxide are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-13-4-5-15(10-14(13)2)21-23-22(30-24-21)20-19(8-9-31-20)32(26,27)25(3)16-6-7-17-18(11-16)29-12-28-17/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBJDSPMSPUBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE
Reactant of Route 2
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE
Reactant of Route 3
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE
Reactant of Route 5
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE

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